Phorbolol myristate acetate

Description

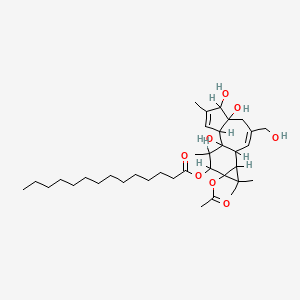

Phorbol myristate acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a phorbol ester derived from croton oil. Its molecular formula is C₃₆H₅₆O₈, with an average molecular mass of 616.836 g/mol . PMA is a potent activator of protein kinase C (PKC), a key enzyme in signal transduction pathways regulating cell proliferation, differentiation, and apoptosis . Structurally, PMA features a phorbol backbone with a myristoyl group at the C12 position and an acetyl group at C13, critical for its hydrophobicity and biological activity .

Properties

CAS No. |

56937-68-9 |

|---|---|

Molecular Formula |

C36H58O8 |

Molecular Weight |

618.8 g/mol |

IUPAC Name |

[13-acetyloxy-1,5,6-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |

InChI |

InChI=1S/C36H58O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30-32,37,40-42H,7-18,21-22H2,1-6H3 |

InChI Key |

YECLJVFSJHLBMZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |

Other CAS No. |

56937-68-9 |

Synonyms |

phorbolol myristate acetate phorbolol-12-myristate-13-acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings from Comparative Studies

Hydrophobicity and Activity The absence of ester groups in phorbol renders it inactive, while esterification at C12 and C13 (e.g., PMA) enhances hydrophobicity, enabling membrane penetration and PKC activation . Substitution at C13 (e.g., acetate in PMA vs.

Tumor-Promoting Potency

- PMA and its metabolite PHMA are nearly equipotent in mouse skin tumor promotion, despite the latter’s reduced hydrophobicity .

- Phorbol-13-acetate (PA) shows weaker activity, highlighting the necessity of C12 myristoylation for full potency .

Cell-Type-Specific Effects PMA inhibits thrombin-induced Ca²⁺ mobilization in platelets, while other esters like phorbol-12-myristate (PM) show reduced efficacy .

PKC Isoform Selectivity Limited evidence suggests 4β-phorbol 12-myristate 13-acetate may target specific PKC isoforms, but further studies are needed .

Research Implications and Limitations

- Structural-Activity Relationship (SAR) : The C12 myristate group is critical for PKC binding, while C13 modifications fine-tune activity .

- Metabolic Stability : PMA’s metabolite PHMA retains bioactivity, complicating toxicity assessments .

- Experimental Variability : PMA’s effects vary with cell density, culture conditions, and species, necessitating careful interpretation .

Q & A

Q. What is the molecular mechanism by which PMA activates protein kinase C (PKC) in cellular studies?

PMA acts as a potent PKC agonist by mimicking diacylglycerol (DAG), binding to the C1 domain of PKC isoforms and inducing conformational activation. This triggers downstream signaling cascades, such as NF-κB activation and cytokine release. Researchers often validate PKC activation via Western blotting for phosphorylated PKC substrates or use PKC-specific inhibitors (e.g., GF109203X) as negative controls .

Q. What are the primary research applications of PMA in immunology and cell biology?

PMA is widely used to:

- Activate T-cells and macrophages in conjunction with ionomycin (e.g., in J774A.1 or L929 cell lines) to study cytokine production .

- Differentiate HL-60 cells into neutrophil-like phenotypes for functional assays .

- Stimulate respiratory burst in neutrophils via NADPH oxidase activation, measurable by chemiluminescence or flow cytometry .

Q. What safety protocols are critical when handling PMA in laboratory settings?

Key precautions include:

- Using personal protective equipment (PPE) such as nitrile gloves and lab coats to avoid skin contact, as PMA is classified as a skin irritant (GHS Category 1B) .

- Working in a fume hood to prevent inhalation of aerosolized particles .

- Storing PMA in airtight containers at -20°C, protected from light, to maintain stability .

Advanced Research Questions

Q. How do researchers optimize PMA concentration and exposure time for neutrophil activation while minimizing cytotoxicity?

Dose-response curves are essential. For human neutrophils, typical protocols use 10–100 nM PMA for 15–30 minutes. Cytotoxicity is assessed via lactate dehydrogenase (LDH) release assays or propidium iodide staining. Lower concentrations (e.g., 10 nM) are preferred for sustained activation without membrane damage .

Q. What methodologies resolve contradictory data on PMA’s tumor-promoting effects across experimental models?

Discrepancies arise from model-specific PKC isoform expression. Approaches include:

Q. How can tandem ESI-FT-ICR-MS be applied to characterize PMA and its metabolites in biological matrices?

ESI-FT-ICR-MS provides high-resolution mass spectra for structural elucidation. For PMA analysis:

- Ionize samples in positive mode with optimized parameters (e.g., 2 s relax delay, 31.5° pulse angle) .

- Compare fragmentation patterns with PMA standards to identify metabolites like phorbolol myristate acetate, a mouse skin metabolite .

Q. What experimental designs mitigate PMA-induced variability in macrophage polarization studies?

Q. How is PMA utilized in cardiac regeneration studies, and what functional outcomes are measured?

PMA-activated mesenchymal stem cells (MSCs) are co-cultured with cardiomyocytes to restore electromechanical coupling in infarcted hearts. Key metrics include:

- Calcium transient imaging to assess syncytium formation .

- Patch-clamp electrophysiology to measure action potential duration .

Methodological Considerations

Q. What quality control measures ensure PMA purity in molecular biology applications?

- Validate purity ≥98% via TLC or HPLC, referencing vendor Certificates of Analysis (CoA) .

- Confirm bioactivity using positive controls (e.g., NF-κB luciferase reporter assays in HEK293 cells) .

Q. How do solubility and solvent choice impact PMA’s experimental reproducibility?

PMA is typically dissolved in DMSO (≤0.1% final concentration) to avoid cellular toxicity. For in vivo studies, formulations in 40% PEG300/5% Tween-80/saline maintain solubility at 2.5 mg/mL. Vortexing and sonication are critical for homogeneous suspensions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.